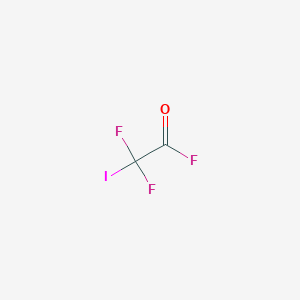
Iododifluoroacetyl fluoride
Vue d'ensemble
Description
Iododifluoroacetyl fluoride is a chemical compound with the CAS Number: 44507-93-9 . It has a molecular weight of 223.92 and its IUPAC name is difluoro(iodo)acetyl fluoride .
Molecular Structure Analysis
The InChI code for Iododifluoroacetyl fluoride is 1S/C2F3IO/c3-1(7)2(4,5)6 . This indicates that the molecule consists of two carbon atoms, three fluorine atoms, one iodine atom, and one oxygen atom .Chemical Reactions Analysis
Fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions . Fluoride-mediated reactions can be used for the direct, aqueous radiolabeling of proteins with [18F]fluoride .Physical And Chemical Properties Analysis
Iododifluoroacetyl fluoride has a molecular weight of 223.92 .Applications De Recherche Scientifique
Radiofluorination of Aromatics
Iododifluoroacetyl fluoride is pivotal in the field of radiochemistry, particularly in the radiofluorination of aromatics. This process is essential for the synthesis of radiotracers used in positron emission tomography (PET) imaging. Notably, spirocyclic hypervalent iodine(III) complexes, which are closely related to iododifluoroacetyl fluoride, facilitate the efficient and regioselective radiofluorination of various aromatic compounds. This methodology significantly broadens the scope of (18)F-labelled compounds available for radiopharmaceutical applications (Rotstein et al., 2014).
Fluoride Ion Sensing and Complexation
Iododifluoroacetyl fluoride's related organoboron compounds have been extensively researched for fluoride ion sensing and complexation. These compounds are crucial in detecting fluoride in various contexts, including environmental monitoring and the detection of nerve agents. This research is driven by the need for efficient methods to detect fluoride due to its significant health implications and industrial applications (Wade et al., 2010).
Optical Applications in Material Science
In material science, compounds related to iododifluoroacetyl fluoride, specifically inorganic fluorides, are used in the synthesis of optically active materials. These materials find applications in anti-reflective coatings, luminescent materials, and other photonics applications. Such innovations are largely attributed to the unique properties conferred by fluorine atoms in these compounds (Fujihara & Tokumo, 2009).
Energy Storage and Conversion
In the domain of energy storage and conversion, fluorides, especially iron(III) fluorides, which are chemically akin to iododifluoroacetyl fluoride, demonstrate significant potential. Their application in Li-ion batteries, due to the high energy storage capacity and environmentally friendly nature, highlights the importance of fluoride compounds in advancing battery technology (Conte & Pinna, 2014).
Orientations Futures
Fluorine has proven to be remarkably successful in drug development programmes, and most of these programmes will explore fluorine during the optimisation of a lead compound . This is increasingly enabled by developments in synthesis methods and technologies that facilitate fluorination through nucleophilic, electrophilic, and deoxyfluorination protocols .
Propriétés
IUPAC Name |
2,2-difluoro-2-iodoacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F3IO/c3-1(7)2(4,5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZXYLHNHSDAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382131 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iododifluoroacetyl fluoride | |
CAS RN |
44507-93-9 | |
| Record name | Iododifluoroacetyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



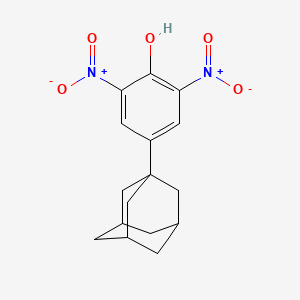
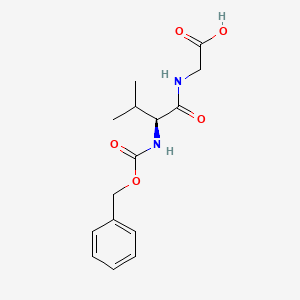
![5-Imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1597972.png)

![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)

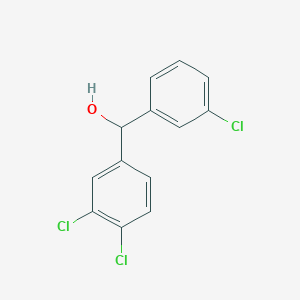
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)
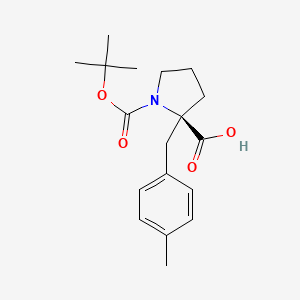
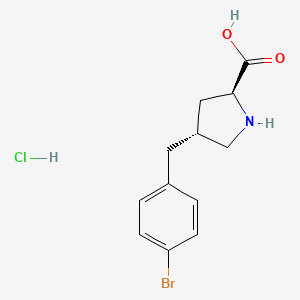
![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)
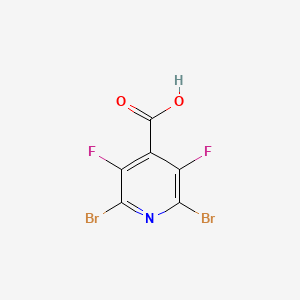
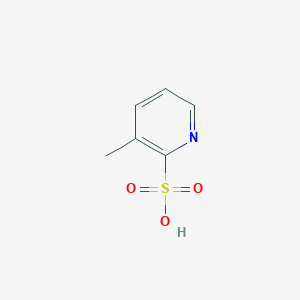
![3-{4-[(4-Bromobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597987.png)